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Compound of Interest

Compound Name: (2R)-2-Heptyloxirane

Cat. No.: B139866

Disclaimer: This document provides a technical guide to the expected spectroscopic data for
(2R)-2-Heptyloxirane. Despite a thorough search of scientific databases, specific experimental
spectra for this compound were not available. The data presented herein is based on
established principles of spectroscopy and typical values for analogous epoxide compounds.

This guide is intended for researchers, scientists, and professionals in drug development,
offering a detailed overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (2R)-2-Heptyloxirane. It includes structured data
tables, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for (2R)-2-
Heptyloxirane. These predictions are derived from the general spectroscopic characteristics of
aliphatic epoxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals
for the protons on the oxirane ring and the heptyl chain. The protons on the chiral center and
the adjacent CH2z group of the epoxide ring will exhibit diastereotopicity, leading to distinct
chemical shifts and coupling patterns.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b139866?utm_src=pdf-interest
https://www.benchchem.com/product/b139866?utm_src=pdf-body
https://www.benchchem.com/product/b139866?utm_src=pdf-body
https://www.benchchem.com/product/b139866?utm_src=pdf-body
https://www.benchchem.com/product/b139866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

] Expected Chemical o Expected Coupling
Proton Assignment _ Expected Multiplicity
Shift (8, ppm) Constant (J, Hz)
H on C2 (methine) 28-3.2 Multiplet
26-29
H on C1 (methylene) Multiplets

(diastereotopic)

CH:z adjacent to

] 14-16 Multiplet
epoxide
Other CHz groups 12-14 Multiplet
Terminal CHs 0.8-1.0 Triplet ~7

13C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbon
atoms of the oxirane ring and the heptyl chain. The carbons of the epoxide ring are typically
found in a characteristic upfield region compared to other ether linkages due to ring strain.[1]

Carbon Assignment Expected Chemical Shift (8, ppm)
C2 (methine) 50 - 55

C1 (methylene) 45 - 50

CH:z adjacent to epoxide 30-35

Other CHz groups 22 -32

Terminal CHs ~14

Infrared (IR) Spectroscopy

The IR spectrum of an epoxide is characterized by the presence of specific vibrational modes
of the three-membered ring. The absence of strong absorptions for hydroxyl (O-H) and

carbonyl (C=0) groups is also a key indicator.[1]
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Vibrational Mode Expected Frequency (cm™1) Intensity

C-H stretch (alkane) 2850 - 3000 Strong
Asymmetric C-O-C stretch ~1250 Strong

Epoxide ring "breathing" ~950 - 800 Medium-Strong
C-H bend (alkane) 1375 - 1470 Medium

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (El), (2R)-2-Heptyloxirane (molar mass: 142.24
g/mol ) is expected to show a molecular ion peak (M*) and characteristic fragmentation
patterns resulting from the cleavage of the epoxide ring and the alkyl chain.

m/z Value Proposed Fragment Relative Intensity
142 [M]*+ Low

113 [M - C2Hs]* Medium

99 [M - CsH7]* Medium

85 [M - CaHo]* Medium

71 [M - CsHa1]* High

57 [CaHo]* High

43 [CsH7]* Very High

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:
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o Asample of (2R)-2-Heptyloxirane (typically 5-10 mg) is dissolved in approximately 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for
chemical shift calibration (& = 0.00 ppm).

1H and 3C NMR Acquisition:

e The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g.,
400 or 500 MHz for *H).

o For 1H NMR, a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-
to-noise ratio.

e For 13C NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope. Broadband proton decoupling is used to simplify the spectrum
to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

» Adrop of the liquid (2R)-2-Heptyloxirane is placed between two salt plates (e.g., NaCl or
KBr).

e The plates are gently pressed together to form a thin film of the sample.
FT-IR Spectrum Acquisition:

e A background spectrum of the empty salt plates is recorded.

o The sample is then placed in the spectrometer's sample holder.

e The spectrum is recorded, typically in the range of 4000-400 cm~1, with a resolution of 4
cm~1, The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
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Sample Introduction and lonization (Electron lonization - El):

» Adilute solution of (2R)-2-Heptyloxirane in a volatile solvent (e.g., methanol or
dichloromethane) is prepared.

e The sample is introduced into the mass spectrometer, often via a direct insertion probe or a
gas chromatograph (GC-MS).

 In the ion source, the sample is vaporized and bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like (2R)-2-Heptyloxirane.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b139866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

